2-(1-Naphthyl)-5-phenyloxazole
CAS No.: 846-63-9
Cat. No.: VC1963537
Molecular Formula: C19H13NO
Molecular Weight: 271.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 846-63-9 |
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Molecular Formula | C19H13NO |
Molecular Weight | 271.3 g/mol |
IUPAC Name | 2-naphthalen-1-yl-5-phenyl-1,3-oxazole |
Standard InChI | InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
Standard InChI Key | WWVFJJKBBZXWFV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Properties and Structural Characteristics
2-(1-Naphthyl)-5-phenyloxazole, commonly known as α-NPO (alpha-NPO) in scientific literature, is an organic fluorescent dye with distinctive chemical and physical properties. Its structure features an oxazole ring with a naphthyl group at position 2 and a phenyl group at position 5, contributing to its unique optical characteristics.
Chemical Identification Data
The compound is characterized by the following chemical identifiers:
Parameter | Value |
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CAS Number | 846-63-9 |
Molecular Formula | C₁₉H₁₃NO |
Molecular Weight | 271.319 g/mol |
IUPAC Name | 2-naphthalen-1-yl-5-phenyl-1,3-oxazole |
InChI Key | WWVFJJKBBZXWFV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43 |
PubChem CID | 70058 |
The compound has several synonyms in scientific literature, including 2-(1-naphthalenyl)-5-phenyloxazole, 2-(1-naphthyl)-5-phenyl-1,3-oxazole, and 2-naphthalen-1-yl-5-phenyloxazole .
Physical Properties
Understanding the physical properties of 2-(1-Naphthyl)-5-phenyloxazole is essential for its storage, handling, and application in various research settings:
Property | Value |
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Physical State at 20°C | Solid |
Appearance | Light green crystals or white to orange to green powder |
Melting Point | 104-107°C |
Boiling Point | 479.3±38.0°C (Predicted) |
Density | 1.178±0.06 g/cm³ (Predicted) |
Solubility in Water | Sparingly soluble (4.1E-4 g/L at 25°C) |
Solubility in Organic Solvents | Soluble in most organic solvents, including toluene |
Recommended Storage Temperature | -20°C |
The compound exhibits good stability under standard laboratory conditions but should be stored at lower temperatures for long-term preservation .
Synthesis Methods and Reactions
The synthesis of 2-(1-Naphthyl)-5-phenyloxazole involves specific reaction pathways that have been refined over years of research. The compound serves as an important precursor for more complex molecules with enhanced optical properties.
Traditional Synthesis Routes
Traditional synthesis of 2-(1-Naphthyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors. The reactions often utilize 1-naphthylamine and benzoyl chloride as starting materials, with subsequent cyclization steps in the presence of suitable catalysts and solvents.
Advanced Synthesis Techniques
Recent research has developed more efficient synthesis routes for 2-(1-Naphthyl)-5-phenyloxazole and its derivatives. A notable approach described in scientific literature involves the following sequence:
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Bromination of α-NPO to form 2-(1-Naphthyl)-4-bromo-5-phenyloxazole (BrNPO)
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Stille cross-coupling reaction for further functionalization
This approach has been successfully employed to synthesize derivatives such as 2-(1-Naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-Naphthyl)-4-allyl-5-phenyloxazole (allylNPO) with yields of approximately 95% and 55%, respectively .
The reaction scheme for vNPO synthesis includes:
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Reaction of BrNPO with tributyl(vinyl)tin in the presence of palladium catalysts
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Heating at 65°C for 48 hours
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Purification through flash chromatography
Similarly, allylNPO synthesis involves:
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Reaction of BrNPO with allyltributyltin
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Similar reaction conditions to vNPO synthesis
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Purification to obtain the final product as a light yellow solid
Applications in Scientific Research
The unique properties of 2-(1-Naphthyl)-5-phenyloxazole make it valuable for diverse scientific applications, particularly in fields requiring fluorescence detection and radiation monitoring.
Scintillation and Radiation Detection
One of the most significant applications of 2-(1-Naphthyl)-5-phenyloxazole is in scintillation spectrometry and radiation detection:
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It functions as an organic fluor that emits light when exposed to ionizing radiation
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The compound is incorporated into scintillator materials to convert radiation energy into detectable light signals
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Its laser-grade formulations are particularly suitable for high-precision radiation measurements
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Research has demonstrated its effectiveness in plastic scintillation dosimetry for measuring radiation doses in cancer treatment
The mechanism involves energy transfer from the base polymer to the covalently attached fluors, resulting in fluorescence upon exposure to ionizing radiation. This property makes 2-(1-Naphthyl)-5-phenyloxazole valuable for detecting beta particles and other forms of radiation .
Fluorescence Applications
The compound's strong fluorescence properties have led to applications in:
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Fluorescent probes for biological and chemical assays
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Laser dyes for specialized optical applications
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Wavelength shifters in optical systems
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Fluorescent markers in research settings
The emission characteristics of 2-(1-Naphthyl)-5-phenyloxazole and its derivatives provide researchers with tools for visualizing and tracking various biological and chemical processes .
Material Science Applications
In material science, 2-(1-Naphthyl)-5-phenyloxazole contributes to the development of:
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Organic Light Emitting Diodes (OLEDs) for display technologies
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Photovoltaic cells for improved solar energy conversion
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Specialized polymer matrices with unique optical properties
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Advanced materials with specific electronic characteristics
These applications leverage the compound's ability to enhance light emission and energy transfer in various material systems .
Research Findings on Optical Properties
Scientific research has provided detailed insights into the optical properties of 2-(1-Naphthyl)-5-phenyloxazole and its derivatives, particularly regarding their absorption and emission characteristics.
Spectroscopic Properties
Studies have characterized the spectroscopic profiles of 2-(1-Naphthyl)-5-phenyloxazole and related compounds:
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The absorption and emission spectra reveal distinctive patterns that make these compounds suitable for specific optical applications
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The derivatives show varying degrees of wavelength shifts, with vNPO exhibiting the largest red-shifted emission (approximately 420 nm)
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This red-shifted emission is advantageous for increasing photomultiplier tube sensitivity without requiring additional wavelength shifters
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The compound's Stokes shift (the difference between absorption and emission wavelengths) contributes to its effectiveness in fluorescence applications
Polymer-Based Scintillators
Research has successfully developed polymer-based scintillators incorporating 2-(1-Naphthyl)-5-phenyloxazole:
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Stable scintillating resin beads have been prepared through copolymerization of fluor monomers with styrene or 4-methylstyrene and divinylbenzene
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These materials maintain chemical stability while retaining efficient scintillation properties
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The copolymerization approach creates materials that effectively detect beta particles from isotopes such as 99Tc
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The energy transfer from the base polymer to the covalently attached fluors occurs efficiently, leading to fluorescence upon radiation exposure
Comparative Studies
Comparative studies between 2-(1-Naphthyl)-5-phenyloxazole and its derivatives have revealed important structure-property relationships:
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Modifications to the basic structure, such as adding vinyl or allyl groups, can significantly alter the optical properties
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These structural changes enable the tailoring of emission wavelengths for specific applications
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The derivatives maintain the essential fluorescence characteristics while providing additional benefits such as improved wavelength matching with detection systems
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The polymerizable versions of the compound offer advantages in creating stable, solid-state scintillator materials
Parameter | Classification |
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Hazard Codes | F,C (Flammable, Corrosive) |
Risk Statements | 20/21/22-34-11 |
Safety Statements | 22-24/25-45-36/37/39-26-16 |
WGK Germany | 3 (Severe hazard to waters) |
TSCA Status | Yes (Listed in Toxic Substances Control Act) |
These classifications indicate that appropriate safety measures should be observed when handling the compound .
Recent Developments and Future Perspectives
The research landscape for 2-(1-Naphthyl)-5-phenyloxazole continues to evolve, with recent developments focusing on enhancing its properties and expanding its applications.
Enhanced Derivatives
Recent research has explored the development of enhanced derivatives with improved properties:
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Vinyl and allyl derivatives show promise for creating more stable and efficient scintillator materials
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These polymerizable versions enable the creation of solid-state scintillators with covalently bound fluor molecules
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The incorporation into polymer matrices provides stability while maintaining fluorescence efficiency
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These advances address challenges in traditional liquid scintillator systems, such as leakage and handling difficulties
Future Research Directions
Future research on 2-(1-Naphthyl)-5-phenyloxazole is likely to focus on:
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Further optimization of synthesis routes for higher yields and purity
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Development of new derivatives with enhanced optical properties
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Exploration of novel applications in emerging fields such as quantum dot technologies
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Investigation of structure-property relationships to guide molecular design
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Integration into advanced materials for specialized applications in medical imaging, security screening, and environmental monitoring
These research directions reflect the continuing importance of 2-(1-Naphthyl)-5-phenyloxazole in scientific and technological advancement.
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